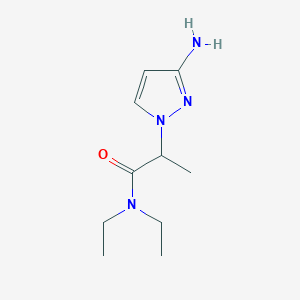
2-(3-Amino-1h-pyrazol-1-yl)-N,N-diethylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Amino-1h-pyrazol-1-yl)-N,N-diethylpropanamide is a chemical compound with a unique structure that includes a pyrazole ring and a diethylpropanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-1h-pyrazol-1-yl)-N,N-diethylpropanamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-aminopyrazole with diethylpropanamide under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(3-Amino-1h-pyrazol-1-yl)-N,N-diethylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
2-(3-Amino-1h-pyrazol-1-yl)-N,N-diethylpropanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Amino-1h-pyrazol-1-yl)-N,N-diethylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(3-Amino-1h-pyrazol-1-yl)-N,N-diethylpropanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its diethylpropanamide group differentiates it from other similar compounds, potentially leading to unique interactions and applications.
Properties
Molecular Formula |
C10H18N4O |
|---|---|
Molecular Weight |
210.28 g/mol |
IUPAC Name |
2-(3-aminopyrazol-1-yl)-N,N-diethylpropanamide |
InChI |
InChI=1S/C10H18N4O/c1-4-13(5-2)10(15)8(3)14-7-6-9(11)12-14/h6-8H,4-5H2,1-3H3,(H2,11,12) |
InChI Key |
NXHJJUZMNLZCRO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C(C)N1C=CC(=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Methanesulfonylpyrazolo[1,5-a]pyrimidine-2-carboxylicacid](/img/structure/B13540023.png)
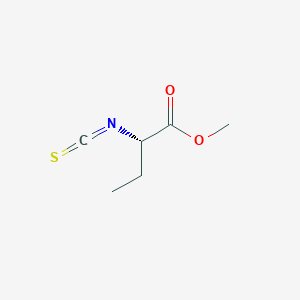
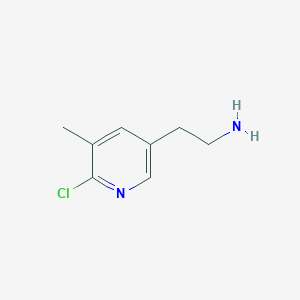
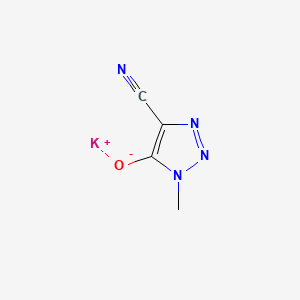
![Methyl 3-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B13540051.png)
![4-[4-(2-azidoethyl)piperazin-1-yl]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13540055.png)


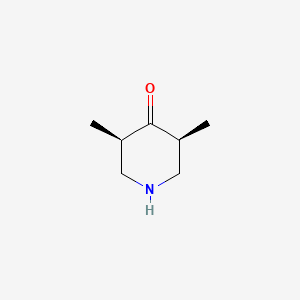
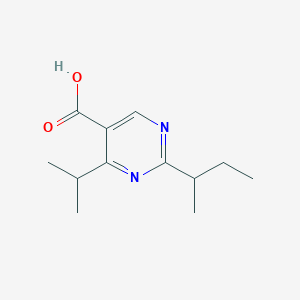
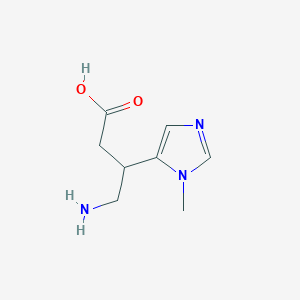

![7-Chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine](/img/structure/B13540096.png)
